

(N)-Methyl omeprazole-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

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Technical Guide: (N)-Methyl Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(N)-Methyl omeprazole-d3**, a deuterated isotopolog of an omeprazole derivative. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and relevant biochemical pathway information.

Core Data Presentation

(N)-Methyl omeprazole-d3 is primarily utilized as an internal standard in bioanalytical assays due to its structural similarity to N-methylated metabolites of omeprazole and its distinct mass. Several isomeric forms and related deuterated compounds exist, each with a unique Chemical Abstracts Service (CAS) number and molecular weight. The following table summarizes the key quantitative data for **(N)-Methyl omeprazole-d3** and related compounds.



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
N-(4-Methoxy- 3,5-dimethyl-2- pyridinyl)methyl Omeprazole-d3	1346599-69-6	C26H27D3N4O4S	497.62	A deuterated impurity of omeprazole.
N-Methyl Omeprazole-d3 (Mixture of isomers)	89352-76-1	C18H18D3N3O3S	362.46	A mixture of isomers with methylation on the imidazole nitrogens.
N1-Methyl Omeprazole	89352-76-1	C18H21N3O3S	359.44	Non-deuterated form.
N-Methyl Omeprazole	784143-42-6	C18H21N3O3S	359.4	Non-deuterated form.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or in-depth biological studies of **(N)-Methyl omeprazole-d3** are not widely published, its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below is a representative, hypothetical protocol for the quantification of a related analyte, N3-Methyl Esomeprazole, using **(N)-Methyl omeprazole-d3** as an internal standard[1].

Hypothetical LC-MS/MS Method for Quantification in Human Plasma

- 1. Sample Preparation:
- Protein Precipitation: To a 100 μL aliquot of human plasma, add 300 μL of acetonitrile containing the internal standard, (N)-Methyl omeprazole-d3, at a concentration of 50 ng/mL.
- Vortexing: Vortex the mixture for 1 minute to precipitate proteins.



- Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions:
- HPLC System: A standard high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- 3. Mass Spectrometric Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - N3-Methyl Esomeprazole: m/z 360.1 → 198.1
 - (N)-Methyl omeprazole-d3 (Internal Standard): m/z 363.1 → 201.1

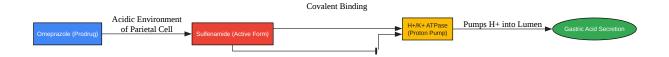
Signaling Pathways and Logical Relationships

Specific signaling pathways directly modulated by **(N)-Methyl omeprazole-d3** have not been elucidated, as its primary role is that of a stable isotope-labeled internal standard. However, understanding the mechanism of action and metabolic pathways of its parent compound, omeprazole, provides critical context.



Omeprazole Mechanism of Action

Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells. This inhibition is the final step in gastric acid secretion. The N-methylated analog is expected to have a similar, if not identical, mechanism of action if used as a therapeutic agent.

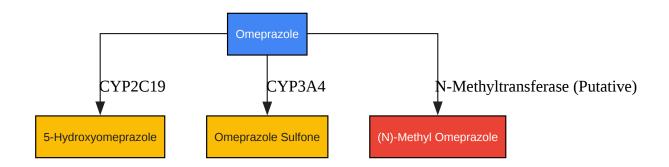


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Caption: Mechanism of action of omeprazole.

Metabolism of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4[2]. The major metabolites are 5-hydroxyomeprazole and omeprazole sulfone. N-methylation represents a potential, though less common, metabolic pathway. The deuteration in **(N)-Methyl omeprazole-d3** makes it a useful tool for metabolic studies.



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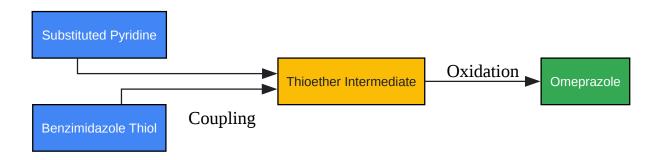
Caption: Primary metabolic pathways of omeprazole.

Synthetic Workflow for Omeprazole

While a specific synthesis protocol for **(N)-Methyl omeprazole-d3** is not readily available, the general synthesis of omeprazole involves the coupling of a substituted pyridine with a



benzimidazole moiety, followed by oxidation. A deuterated methylating agent would be introduced in a final step or earlier in the synthesis of the benzimidazole precursor to produce the desired labeled compound.



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Caption: Generalized synthetic workflow for omeprazole.

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References

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- 2. go.drugbank.com [go.drugbank.com]
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